molecular formula C9H18ClN B2518990 2-(Cyclopentylmethyl)azetidine hydrochloride CAS No. 2173999-52-3

2-(Cyclopentylmethyl)azetidine hydrochloride

Cat. No. B2518990
CAS RN: 2173999-52-3
M. Wt: 175.7
InChI Key: NOKDPEWGYZILJL-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)azetidine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the general class of compounds that 2-(cyclopentylmethyl)azetidine hydrochloride belongs to. Azetidines are four-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their presence in biologically active compounds .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One approach is the [2 + 2]-cycloaddition of 2-aminomalonates to chalcones, which proceeds via a solvent-free Michael addition and oxidative cyclization, yielding azetidines with excellent diastereoselectivities . Another method involves the transformation of β-lactams into 2-(2-mesyloxyethyl)azetidines, which can then react with different nucleophiles to produce various substituted piperidines . Additionally, 2-(dichloromethylene)azetidines can be synthesized from β-halo ketones through imination, dichlorination, and dehydrohalogenation, resulting in stable strained cyclic enamines .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite diverse. For instance, 3-((hetera)cyclobutyl)azetidines have been synthesized and analyzed by X-ray diffraction, demonstrating increased size and conformational flexibility compared to their parent heterocycles . This suggests that substituents on the azetidine ring, such as a cyclopentylmethyl group, would likely influence the molecular geometry and potentially the biological activity of the compound.

Chemical Reactions Analysis

Azetidine derivatives exhibit a range of reactivities. For example, 2-(dichloromethylene)azetidines react smoothly with electrophilic reagents, leading to products like alkoxyhalogenated compounds and pyrrolidin-3-ones . The reactivity of 2-(2-mesyloxyethyl)azetidines with nucleophiles results in the formation of various substituted piperidines, showcasing the versatility of azetidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(cyclopentylmethyl)azetidine hydrochloride are not explicitly discussed in the provided papers, the properties of azetidine derivatives, in general, can be inferred. Azetidines are known to be strained heterocycles, which can affect their stability and reactivity. The presence of substituents and functional groups can further modify properties such as solubility, boiling point, and reactivity towards other chemical species .

Scientific Research Applications

Stereoselective Synthesis

Azetidines are pivotal in stereoselective synthesis, offering routes to cis-3,4-disubstituted piperidines through ring transformation processes. This capability is crucial for preparing compounds with specific stereochemistry, a common requirement in drug development and synthetic chemistry. The transformation of 2-(2-mesyloxyethyl)azetidines to various substituted piperidines showcases azetidines' versatility in stereoselective synthesis, providing access to valuable templates for medicinal chemistry (Mollet et al., 2011).

Synthetic Chemistry Advances

Azetidines serve as amino acid surrogates and find applications in peptidomimetic and nucleic acid chemistry, demonstrating their critical role in synthetic organic chemistry. Their involvement in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions, underscores their significance in developing new synthetic methodologies. The reactive nature of azetidines, especially in ring-opening and expansion reactions, highlights their potential in creating novel heterocyclic compounds (Mehra et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, azetidines are lauded for their pharmacokinetic effects, making them attractive scaffolds for pharmaceutical development. The ability to access functionalized azetidines through innovative synthetic methods, such as visible light-enabled aza Paternò-Büchi reactions, opens new avenues for incorporating these structures into drug candidates. This approach facilitates the direct formation of functionalized azetidines from precursors containing imines and alkenes, expanding the toolkit for drug discovery and development (Becker et al., 2019).

Ring Expansion Techniques

The ring expansion of 2-(1-Hydroxyalkyl)azetidines to 4-(2-Chloroethyl)oxazolidinones showcases another facet of azetidines' utility in synthetic chemistry. This transformation is pivotal for accessing oxazolidinones, compounds of interest in pharmaceutical research due to their antibiotic properties. The efficiency of this rearrangement, dependent on the alcohol class and the azetidine ring's substitution pattern, exemplifies the strategic use of azetidines in complex molecule synthesis (Couty et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, Azetidine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid release to the environment, and it should be stored in a well-ventilated place .

Future Directions

Azetidines are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and they are expected to continue to play a significant role in drug discovery, polymerization, and as chiral templates .

Mechanism of Action

    Target of Action

    Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry

    Mode of Action

    The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions

    Biochemical Pathways

    Azetidines are involved in various synthesis methods and reaction types for functionalization

properties

IUPAC Name

2-(cyclopentylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)7-9-5-6-10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKDPEWGYZILJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylmethyl)azetidine hydrochloride

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